(2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a fluorinated aromatic ring, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the introduction of the fluorine atom into the aromatic ring followed by the formation of the amino acid structure. One common method involves the use of fluorinated precursors and subsequent functional group transformations. For example, starting from 5-fluoro-2-methylbenzaldehyde, a series of reactions including reduction, protection, and amination can lead to the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its fluorinated aromatic ring may enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic environment of the aromatic ring. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-fluorophenyl)propanoic acid: Similar structure but with the fluorine atom in a different position on the aromatic ring.
(2S)-2-amino-3-(3-fluoro-2-methylphenyl)propanoic acid: Similar structure with a different substitution pattern on the aromatic ring.
(2S)-2-amino-3-(5-chloro-2-methylphenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The unique positioning of the fluorine atom in (2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can result in distinct chemical and biological properties compared to its analogs. The specific electronic effects imparted by the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWAECTQJKAAV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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